Cas no 652143-11-8 (N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide)

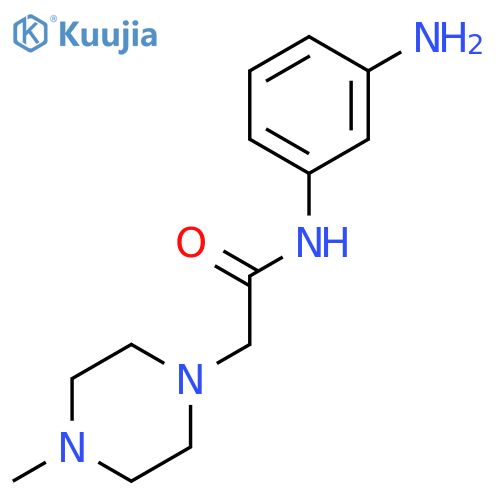

652143-11-8 structure

商品名:N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide

- VS-10394

- DA-41777

- CS-0331477

- 652143-11-8

- STL259874

- starbld0026923

- SCHEMBL4504352

- N-(3-Amino-phenyl)-2-(4-methyl-piperazin-1-yl)-acetamide

- AKOS000134973

- BBL031296

- N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide

-

- インチ: InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3,(H,15,18)

- InChIKey: ZOMZBQJQEOXWSU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 248.16371127Da

- どういたいしつりょう: 248.16371127Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402147-10g |

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |

652143-11-8 | 98% | 10g |

¥11602.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402147-5g |

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |

652143-11-8 | 98% | 5g |

¥7744.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402147-500mg |

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |

652143-11-8 | 98% | 500mg |

¥3301.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402147-1g |

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |

652143-11-8 | 98% | 1g |

¥4435.00 | 2024-05-05 |

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

652143-11-8 (N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬